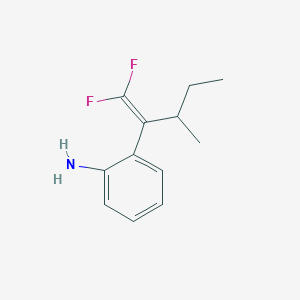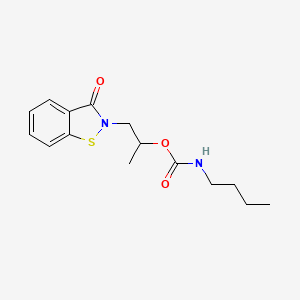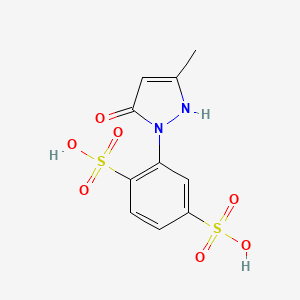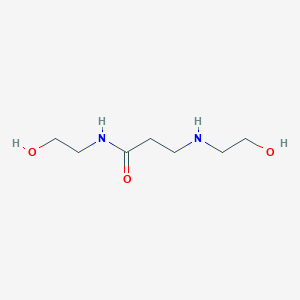
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is a complex organic compound characterized by its unique structure, which includes five nitrogen atoms and two benzyl groups This compound belongs to the class of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane typically involves the cyclization of linear polyamines with benzyl halides. One common method is the reaction of 1,4,7,10,13-pentaazacyclohexadecane with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols and carboxylic acids.
Reduction: Formation of amines and hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-pentaazacyclohexadecane: Lacks the benzyl groups, making it less reactive.
15-hexadecyl-1,4,7,10,13-pentaazacyclohexadecane: Contains a hexadecyl group, altering its solubility and reactivity.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains oxygen atoms in the ring, affecting its coordination properties.
Uniqueness
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is unique due to the presence of benzyl groups, which enhance its reactivity and potential applications. The combination of nitrogen donor sites and benzyl groups makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
185303-32-6 |
|---|---|
Fórmula molecular |
C25H39N5 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
3,11-dibenzyl-1,4,7,10,13-pentazacyclohexadecane |
InChI |
InChI=1S/C25H39N5/c1-3-8-22(9-4-1)18-24-20-27-12-7-13-28-21-25(19-23-10-5-2-6-11-23)30-17-15-26-14-16-29-24/h1-6,8-11,24-30H,7,12-21H2 |
Clave InChI |
DCRBICBMSOSNCA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(NCCNCCNC(CNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)


![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)

![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
